molecular formula C18H24N4OS3 B431117 5-butylsulfanyl-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

5-butylsulfanyl-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B431117
M. Wt: 408.6g/mol
InChI Key: SGFNZVZFQBBEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including sulfanyl, ethyl, and methyl groups, along with a fused pyrano-thieno-triazolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like acetic acid and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would typically involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the ethyl or methyl groups.

Scientific Research Applications

3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its combination of multiple functional groups and a complex fused ring system. This structure provides it with distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H24N4OS3

Molecular Weight

408.6g/mol

IUPAC Name

5-butylsulfanyl-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H24N4OS3/c1-5-7-8-25-17-21-20-14-13-11-9-18(3,6-2)23-10-12(11)26-15(13)19-16(24-4)22(14)17/h5-10H2,1-4H3

InChI Key

SGFNZVZFQBBEGQ-UHFFFAOYSA-N

SMILES

CCCCSC1=NN=C2N1C(=NC3=C2C4=C(S3)COC(C4)(C)CC)SC

Canonical SMILES

CCCCSC1=NN=C2N1C(=NC3=C2C4=C(S3)COC(C4)(C)CC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.